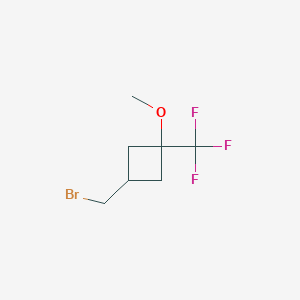

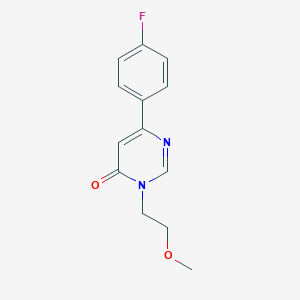

3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The papers provided do not directly describe the synthesis of "3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane," but they do detail synthetic routes for related brominated cyclobutane compounds. For instance, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with methanolic potassium hydroxide leads to the formation of methyl 4-methoxy-2,3-bis(diphenylmethylene)butyrate and other related compounds . These methodologies could potentially be adapted for the synthesis of the compound of interest by considering the unique reactivity of the trifluoromethyl and methoxy substituents.

Molecular Structure Analysis

The molecular structure of brominated cyclobutanes is characterized by the presence of a four-membered ring, which imparts strain and reactivity to the molecule. The presence of a bromomethyl group suggests potential for nucleophilic substitution reactions, while the methoxy and trifluoromethyl groups could influence the electron distribution and stability of intermediates formed during reactions .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving brominated cyclobutanes. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles leads to the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition . Similarly, the reaction of 2-bromo-3-formylacrylic acid derivatives with stabilized carbanions results in the formation of cyclopropane lactones and fused heterocyclic compounds . These reactions highlight the reactivity of brominated cyclobutanes towards nucleophiles and the potential for ring closure and formation of new cyclic structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane" are not explicitly discussed in the provided papers, the studies on related compounds suggest that the presence of electron-withdrawing groups such as trifluoromethyl could affect the compound's acidity, boiling point, and solubility. The bromomethyl group is likely to make the compound susceptible to nucleophilic attack, influencing its chemical reactivity and stability .

科学的研究の応用

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities

Cyclobutane-containing alkaloids, derived from both terrestrial and marine species, exhibit a wide range of biological activities including antimicrobial, antibacterial, and antitumor effects. These compounds serve as important leads for drug discovery, owing to their unique structures and significant biological activities. Research emphasizes the synthesis and origin of these compounds, alongside their predicted biological activities, which could point toward new applications in drug discovery and development (Sergeiko et al., 2008).

[2 + 2]-Cycloaddition-derived Cyclobutane Natural Products

Cyclobutane natural products derived from [2 + 2]-cycloaddition reactions showcase a diverse range of biological effects and structural diversity, which has piqued the interest of scientists. These compounds, due to their unique cyclobutane frameworks, are subject to biomimetic syntheses that aim to inspire further research in phytochemistry and the synthesis of related compounds (Yang et al., 2022).

Electrochemical Surface Finishing and Energy Storage Technology

Although not directly related to the specific compound, research involving cyclobutane structures has also explored their applications in electrochemical technology. For instance, room-temperature haloaluminate ionic liquids, which may involve cyclobutane structures in their synthesis or application, have been reviewed for their use in electroplating and energy storage technologies. This showcases the broad potential applications of cyclobutane-containing compounds in various technological fields (Tsuda et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, (Bromomethyl)cyclobutane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof equipment, and wearing protective gear .

作用機序

Target of Action

Many trifluoromethylated compounds are used in pharmaceuticals, agrochemicals, and materials due to their unique properties . The specific targets of these compounds can vary widely depending on their structure and the specific functional groups present.

Mode of Action

Trifluoromethyl groups often enhance the biological activity of organic compounds by increasing their lipophilicity, which can improve their interaction with biological targets . The bromomethyl group might act as a leaving group, facilitating the interaction of the trifluoromethylated cyclobutane ring with its target.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on its exact targets. Trifluoromethylated compounds can participate in a variety of reactions, including radical trifluoromethylation of carbon-centered radical intermediates .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Trifluoromethyl groups can enhance the metabolic stability of a compound, potentially improving its bioavailability .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of trifluoromethylated compounds, is known for its mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrF3O/c1-12-6(7(9,10)11)2-5(3-6)4-8/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRHSTCZSPKURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)CBr)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)

![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)

![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)

![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol](/img/structure/B2510701.png)

![4-(1-methyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510711.png)

![(1R,5S)-3-methoxy-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2510712.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)